1-(1-Ethyl-3,3-dimethylcyclobutyl)methanaminehydrochloride
Description
1-(1-Ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is a cycloalkyl-substituted primary amine hydrochloride salt. Its structure features a cyclobutane ring substituted with an ethyl group at position 1 and two methyl groups at position 3,3, with a methanamine group attached to the ethyl-substituted carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. This compound is cataloged by Enamine Ltd.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
(1-ethyl-3,3-dimethylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-4-9(7-10)5-8(2,3)6-9;/h4-7,10H2,1-3H3;1H |
InChI Key |
MWCBUKUJYXLGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C)C)CN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences:
¹Molecular formula inferred from ; exact structure verification required.
Physicochemical and Spectroscopic Comparisons
- Cyclobutane vs. Cyclopropane Derivatives :
The cyclobutyl group in the target compound imposes moderate ring strain compared to cyclopropane derivatives (e.g., ), which exhibit higher reactivity due to greater angular strain. This difference impacts stability and synthetic utility . - Ester-Functionalized Analogues: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () includes an ester group, introducing a polar carbonyl (C=O) detectable via IR (1705 cm⁻¹ in similar compounds, ). This functional group is absent in the target compound, altering solubility and reactivity .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic systems (e.g., ) exhibit distinct UV-Vis and NMR profiles. For example, the dimethoxyphenyl group in contributes to π-π interactions, while the target compound’s aliphatic cyclobutyl group may favor hydrophobic interactions .
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